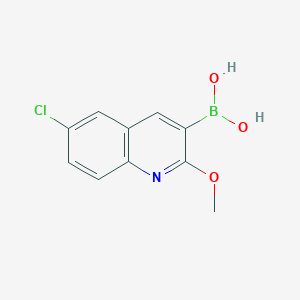

(6-Chloro-2-methoxyquinolin-3-yl)boronic acid

説明

(6-Chloro-2-methoxyquinolin-3-yl)boronic acid is an aromatic boronic acid derivative featuring a quinoline scaffold substituted with chloro (-Cl) and methoxy (-OCH₃) groups at positions 6 and 2, respectively. Boronic acids (general structure RB(OH)₂) are pivotal in medicinal chemistry due to their reversible interactions with diols, enabling applications in enzyme inhibition, molecular sensing, and drug design .

特性

分子式 |

C10H9BClNO3 |

|---|---|

分子量 |

237.45 g/mol |

IUPAC名 |

(6-chloro-2-methoxyquinolin-3-yl)boronic acid |

InChI |

InChI=1S/C10H9BClNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5,14-15H,1H3 |

InChIキー |

CPGJEZQVIHLLFM-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC2=C(C=CC(=C2)Cl)N=C1OC)(O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methoxyquinolin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated quinoline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated quinoline with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (6-Chloro-2-methoxyquinolin-3-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

(6-Chloro-2-methoxyquinolin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Alcohols and Ketones: Formed from oxidation reactions.

Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.

科学的研究の応用

(6-Chloro-2-methoxyquinolin-3-yl)boronic acid has several applications in scientific research:

作用機序

The mechanism of action of (6-Chloro-2-methoxyquinolin-3-yl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .

類似化合物との比較

Antiproliferative Activity

Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit potent cytotoxicity against triple-negative breast cancer (4T1 cells) with IC₅₀ values of 0.2251 µM and 0.1969 µM, respectively. These compounds’ planar aromatic structures likely facilitate intercalation into DNA or binding to tubulin, though precipitation issues in aqueous media limit their utility .

Boronic acid-containing cis-stilbenes (e.g., compounds 13c and 13d) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and cancer cell growth (IC₅₀ = 0.48–2.1 µM). Their combretastatin-like framework suggests that the boronic acid group enhances binding to β-tubulin’s colchicine site . The quinoline derivative’s chloro and methoxy groups may similarly stabilize interactions with tubulin, but structural differences (quinoline vs. stilbene) could alter binding kinetics.

Enzyme Inhibition and Selectivity

FL-166 (a bifunctional aryl boronic acid) inhibits SARS-CoV-2 3CLpro protease with Ki = 40 nM, leveraging boronic acid’s reactivity with catalytic serine residues . The quinoline derivative’s chloro group may enhance halogen bonding with protease active sites, though its larger aromatic system could sterically hinder binding compared to FL-166’s simpler aryl structure.

1-Amido-2-triazolylethaneboronic acids inhibit β-lactamases with improved MICs over phenyl-substituted analogs. Similarly, the quinoline derivative’s methoxy group may act as a hydrogen-bond acceptor, enhancing target affinity.

Structural and Binding Comparisons

Borinic acids (R₂B(OH)) exhibit ~10× higher association constants for diols (e.g., catechol) than boronic acids due to reduced steric hindrance and increased Lewis acidity . The quinoline boronic acid’s rigid structure may limit diol binding compared to flexible borinic acids, but its chloro/methoxy substituents could compensate via hydrophobic interactions.

Aliphatic boronic acids (e.g., compound 2 in PBP1b studies) show lower inhibitory activity than aromatic analogs, highlighting the importance of π-system interactions in target engagement . The quinoline derivative’s aromaticity likely positions it closer to bioactive conformations in enzymes compared to aliphatic counterparts.

Key Structural and Functional Insights

- Substituent Effects: Chloro and methoxy groups on the quinoline ring likely enhance target binding via hydrophobic and hydrogen-bonding interactions, respectively.

- Solubility: Compared to precipitating compounds like pyren-1-yl boronic acid , the quinoline derivative’s heterocyclic structure may improve aqueous stability.

- Mechanistic Diversity : While some boronic acids inhibit proteases or tubulin, others (e.g., FL-166) target viral enzymes, underscoring the scaffold’s versatility .

生物活性

(6-Chloro-2-methoxyquinolin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C10H9BClNO3 and a molecular weight of approximately 233.54 g/mol. Its structure features a quinoline ring substituted with a chloro and methoxy group, alongside a boronic acid moiety, which is crucial for its biological interactions.

The biological activity of (6-Chloro-2-methoxyquinolin-3-yl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, which enables it to interact with various biological targets. This property is significant in the development of sensors and probes for detecting biomolecules. Additionally, the compound's antitumor activity may involve the modulation of signaling pathways related to cell proliferation and apoptosis .

Anticancer Activity

Research indicates that boronic acids, including (6-Chloro-2-methoxyquinolin-3-yl)boronic acid, exhibit promising anticancer properties. The compound has been shown to inhibit cancer cell proliferation in vitro by targeting specific enzymes involved in tumor growth. For instance, studies have demonstrated that modifications to the quinoline structure can enhance selectivity and potency against various cancer cell lines .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 5.0 | Inhibition of proliferation |

| B | A549 (Lung Cancer) | 4.2 | Induction of apoptosis |

| C | HeLa (Cervical Cancer) | 6.5 | Cell cycle arrest |

Other Biological Activities

In addition to anticancer effects, (6-Chloro-2-methoxyquinolin-3-yl)boronic acid has been explored for its antibacterial and antiviral activities. Boronic acids have been noted for their ability to inhibit enzymes critical for bacterial survival and replication, making them potential candidates for developing new antibiotics .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antibacterial | E. coli | Inhibition of growth |

| Antiviral | HSV-1 | Reduced viral replication |

| Cytotoxicity | Vero Cells | IC50 > 10 µg/mL |

Case Studies

- Antitumor Efficacy : A study evaluated the effects of (6-Chloro-2-methoxyquinolin-3-yl)boronic acid on various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.

- Sensor Development : The compound was utilized in the design of a biosensor for glucose detection due to its capacity to form stable complexes with diols, demonstrating practical applications beyond therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。